

In-Depth Technical Guide: Safety Data for 2-Fluoro-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzonitrile

Cat. No.: B036902

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This technical guide provides a comprehensive overview of the safety data for **2-Fluoro-3-nitrobenzonitrile** (CAS No. 1214328-20-7), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of in-depth toxicological studies on this specific compound, this guide also includes data from structurally similar compounds and outlines standardized experimental protocols for safety assessment.

Physicochemical and Hazard Identification

2-Fluoro-3-nitrobenzonitrile is a substituted aromatic nitrile containing both a fluoro and a nitro group, which contribute to its reactivity and potential toxicity.[\[1\]](#)[\[2\]](#)

Physical and Chemical Properties

A summary of the available physicochemical data for **2-Fluoro-3-nitrobenzonitrile** is presented in Table 1. This information is crucial for the appropriate design of handling and storage procedures.

Property	Value	Source
CAS Number	1214328-20-7	[3] [4] [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[1] [2] [3] [4] [6] [8]
Molecular Weight	166.11 g/mol	[1] [2] [3] [6]
Appearance	White to Pale Yellow Crystalline Powder	[11]
Melting Point	51.0 - 55.0 °C	[11]
Boiling Point (Predicted)	269.5 ± 25.0 °C	[3]
Density (Predicted)	1.41 ± 0.1 g/cm ³	[3]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) classification for **2-Fluoro-3-nitrobenzonitrile** indicates that it is a hazardous substance. The primary hazards are associated with acute toxicity via multiple routes of exposure and irritation.[\[3\]](#)[\[11\]](#)

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed. [11]
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin. [11]
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled. [11]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [3] [12]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation. [3] [12]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)	Category 3	H335: May cause respiratory irritation. [3] [12]

Signal Word: Danger[\[11\]](#)

Hazard Pictograms:

- Skull and Crossbones (Acute Toxicity)
- Exclamation Mark (Skin/Eye Irritation, Respiratory Irritation)

Toxicological Data

Direct and quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for **2-Fluoro-3-nitrobenzonitrile** are not readily available in the public domain. In such cases, data from structurally related compounds can provide valuable insights into the potential toxicity.

Data from Structurally Related Compounds

Table 3 summarizes acute toxicity data for compounds with similar structural motifs (nitro group, nitrile group, and/or fluorine on a benzene ring). This information should be used for preliminary hazard assessment and to guide the design of appropriate safety protocols.

Compound	CAS Number	LD50 Oral (Rat)	LD50 Dermal (Rabbit)	LC50 Inhalation (Rat)	Source
3-Nitrobenzonitrile	619-24-9	50 mg/kg (LD _{Lo} , Rat)	>1000 mg/kg (Guinea Pig)	Not Available	[13]
4-Nitrobenzonitrile	619-72-7	Fatal if swallowed (H300)	Toxic in contact with skin (H311)	Toxic if inhaled (H331)	[14]
1-Fluoro-3-nitrobenzene	402-67-5	Toxic if swallowed (H301)	Toxic in contact with skin (H311)	Toxic if inhaled (H331)	[15]
Benzonitrile	100-47-0	1.0 ± 0.2 g/kg	1.2 - 2.0 g/kg	950 ppm (8h, Rat)	[12]

The toxicity of many nitriles is associated with the metabolic release of cyanide.[\[16\]](#)[\[17\]](#)[\[18\]](#) However, benzonitrile itself is not readily metabolized to cyanide.[\[12\]](#)[\[19\]](#) The presence of the nitro group and fluorine atom can significantly influence the metabolic pathways and overall toxicity of **2-Fluoro-3-nitrobenzonitrile**.

Experimental Protocols for Safety Assessment

For a novel or data-poor compound like **2-Fluoro-3-nitrobenzonitrile**, a tiered approach to toxicity testing is recommended, following established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Recommended Acute Toxicity Studies

The following experimental protocols are based on OECD guidelines and are recommended for generating essential safety data.

3.1.1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 and provides information on the acute oral toxicity of a substance.[\[11\]](#)[\[20\]](#)

- Test Animals: Typically, female rats are used as they are often slightly more sensitive.
- Procedure:
 - A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.
 - The animal is observed for up to 48 hours.
 - If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
 - This sequential dosing is continued until the stopping criteria are met.
 - Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[\[21\]](#)

- Data Analysis: The LD50 is calculated using the maximum likelihood method.

3.1.2. Acute Dermal Toxicity (OECD Guideline 402)

This test determines the adverse effects of a single dermal application of the substance.[\[4\]](#)

- Test Animals: Rats, rabbits, or guinea pigs (one species, typically rats).
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the total body surface area.
 - The treated area is covered with a porous gauze dressing and non-irritating tape.
 - The exposure duration is 24 hours.
 - Animals are observed for 14 days for signs of toxicity and mortality.
- Data Analysis: The dermal LD50 is determined.

3.1.3. Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes a method to assess the hazards of inhaled substances.

- Test Animals: Typically rats.
- Procedure:
 - Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a standard duration (usually 4 hours).
 - At least three concentrations are used.
 - Animals are observed for 14 days.
- Data Analysis: The LC50 is calculated.

Skin and Eye Irritation/Corrosion Studies

3.2.1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)

- Procedure: A small amount of the substance is applied to a small area of the skin of a single animal (usually a rabbit). The degree of skin irritation is scored at specified intervals.

3.2.2. Acute Eye Irritation/Corrosion (OECD Guideline 405)

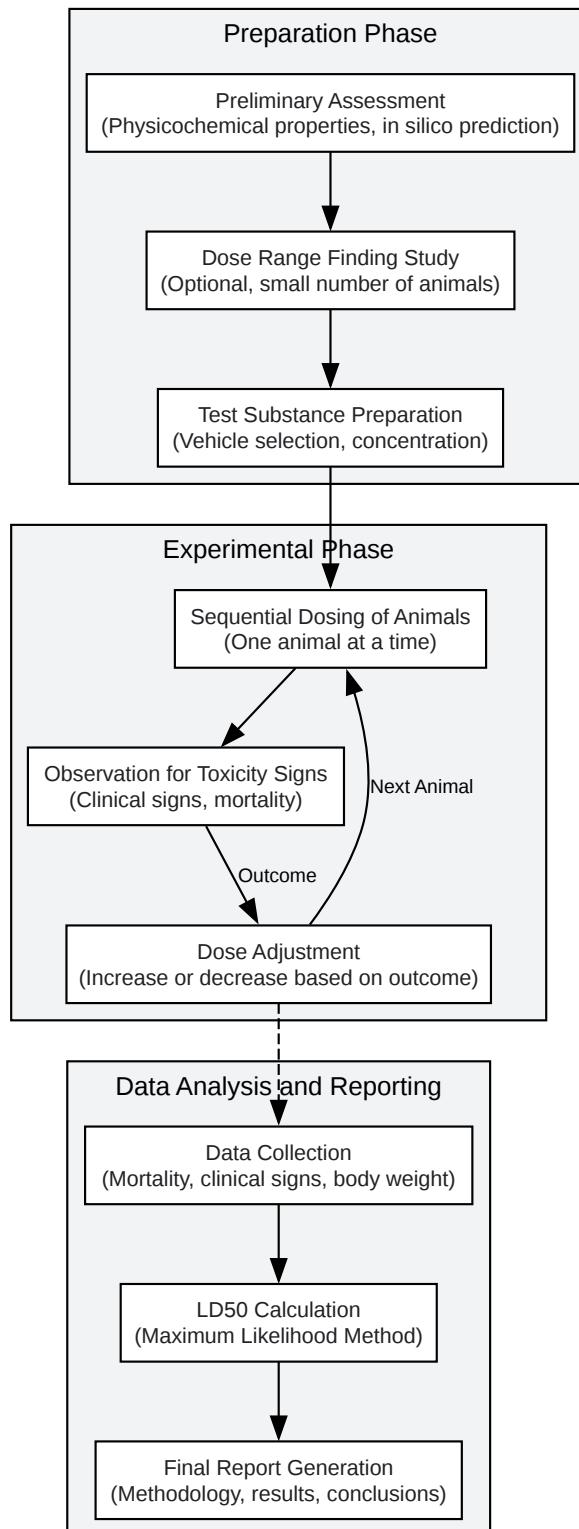
- Procedure: A small amount of the substance is applied into one eye of a single animal (usually a rabbit). The degree of eye irritation/corrosion is scored at specified intervals.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates the general workflow for conducting an acute oral toxicity study according to OECD guidelines.

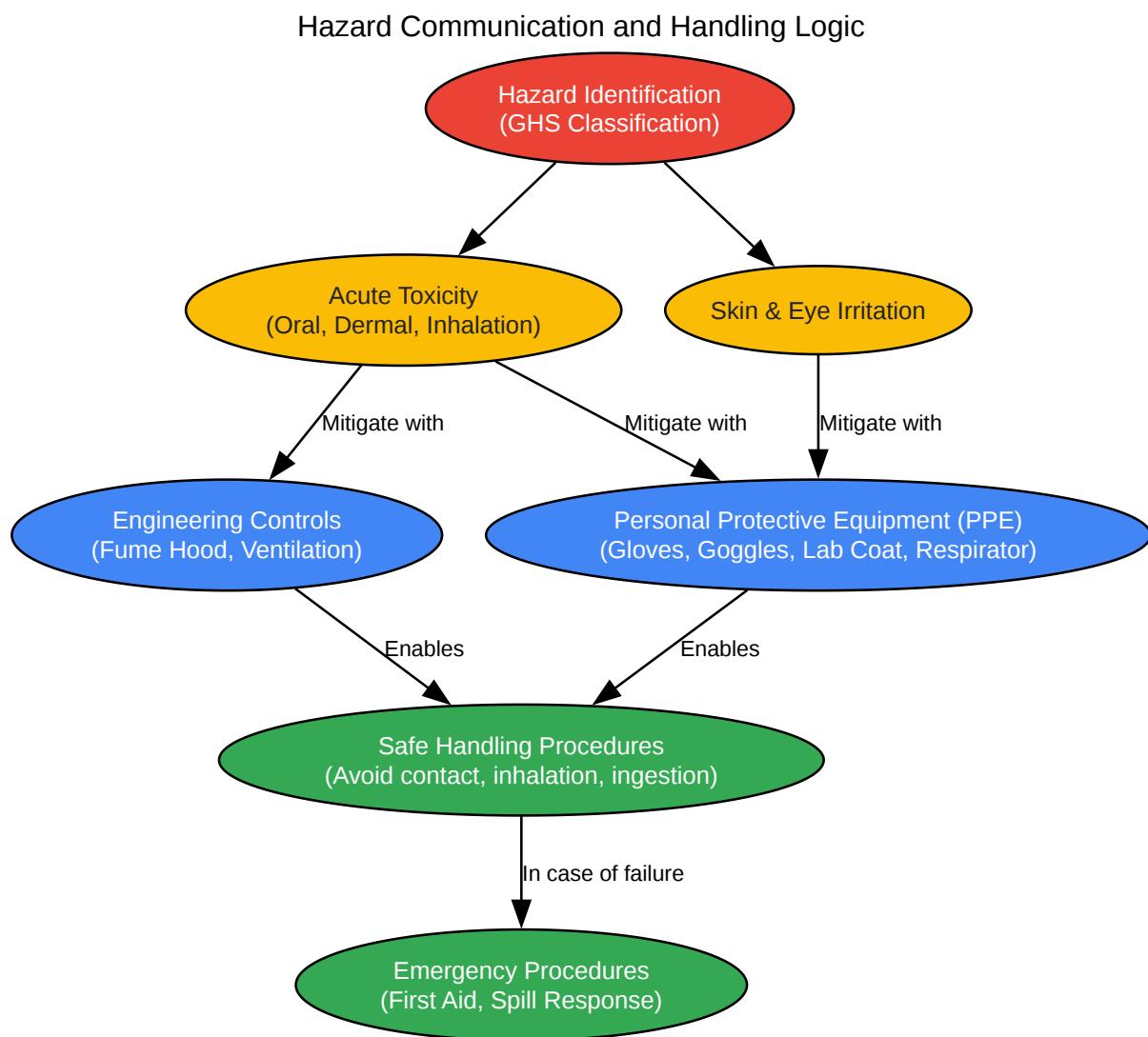
Workflow for Acute Oral Toxicity Assessment (OECD 425)

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Caption: A flowchart of the acute oral toxicity testing workflow.

Logical Relationship for Hazard Communication and Handling

This diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.



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Caption: Logical flow from hazard identification to safety measures.

Conclusion

2-Fluoro-3-nitrobenzonitrile is a hazardous chemical that requires careful handling. While specific toxicological data is limited, information from structurally related compounds suggests a high potential for acute toxicity. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory. For definitive risk assessment, it is highly recommended that the experimental protocols outlined in this guide, based on OECD guidelines, are performed.

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